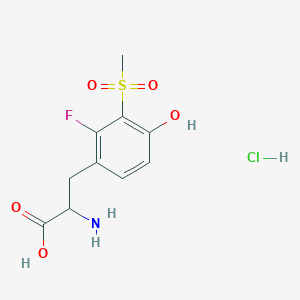
2-Amino-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid hydrochloride” is a compound with the CAS Number: 2173998-77-9 . It has a molecular weight of 313.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-3-(2-fluoro-4-hydroxy-3-(methylsulfonyl)phenyl)propanoic acid hydrochloride . The InChI code for this compound is 1S/C10H12FNO5S.ClH/c1-18(16,17)9-7(13)3-2-5(8(9)11)4-6(12)10(14)15;/h2-3,6,13H,4,12H2,1H3,(H,14,15);1H .Aplicaciones Científicas De Investigación
Antibacterial Applications
- Pyridonecarboxylic acids, structurally related to the compound , have shown significant antibacterial activity. Compounds similar to 2-Amino-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid hydrochloride were more active than enoxacin, suggesting their potential as antibacterial agents (Egawa et al., 1984).
Asymmetric Synthesis Applications
- Asymmetric synthesis of fluorinated derivatives of the compound, including its analogs, has been described. These syntheses are important for the preparation of specific chiral compounds (Monclus et al., 1995).
Fluorescence Applications
- Derivatization of amino acids, including those structurally related to this compound, for fluorescence analysis, has been explored. These derivatives exhibit strong fluorescence, making them useful in biological assays (Frade et al., 2007).
GABA Receptor Research
- Analogs of this compound have been synthesized as potential GABA B receptor antagonists. These studies contribute to the understanding of GABA receptor functioning (Abbenante et al., 1997).
Polymorphism in Pharmaceutical Compounds
- Studies on polymorphic forms of compounds structurally similar to this acid hydrochloride reveal challenges in analytical and physical characterization, which are crucial in pharmaceutical development (Vogt et al., 2013).
Synthesis and Photophysical Properties
- The synthesis of related compounds and their photophysical properties, including excited state proton-transfer fluorescence, highlight the potential of these compounds in developing new fluorescence-based technologies (Kauffman & Bajwa, 1993).
Tumor Imaging
- Radiolabeled analogs of amino acids like this compound have been explored for their potential in tumor imaging via positron emission tomography, demonstrating the compound's relevance in cancer research (McConathy et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-3-(2-fluoro-4-hydroxy-3-methylsulfonylphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO5S.ClH/c1-18(16,17)9-7(13)3-2-5(8(9)11)4-6(12)10(14)15;/h2-3,6,13H,4,12H2,1H3,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVVRSGEEGEAIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1F)CC(C(=O)O)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone](/img/structure/B2354908.png)
![N-(2-cyclohex-1-en-1-ylethyl)-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2354909.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2354910.png)
![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2354911.png)
![5-chloro-1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2354913.png)
![4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid](/img/no-structure.png)
![6-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]sulfonyl-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2354918.png)
![methyl 3-{[6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2354919.png)




![4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one](/img/structure/B2354928.png)
![N-(5-chloro-2-methoxyphenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2354929.png)